3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde
Overview
Description
3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde is a chemical compound that belongs to the class of benzaldehyde derivatives. It is characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a methoxybenzaldehyde moiety. This compound is typically a yellow crystalline powder with a molecular formula of C15H13FO2S and a molecular weight of 284.33 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorothiophenol with 3-chloromethyl-4-methoxybenzaldehyde under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products Formed
Oxidation: 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzoic acid.
Reduction: 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thioether linkage and the fluorophenyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)thio]methyl}-4-methoxybenzaldehyde
- 3-{[(4-Bromophenyl)thio]methyl}-4-methoxybenzaldehyde
- 3-{[(4-Methylphenyl)thio]methyl}-4-methoxybenzaldehyde
Uniqueness
3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. This makes it distinct from its chloro, bromo, and methyl analogs, which may exhibit different chemical and biological behaviors .
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2S/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCRNOISTUJOQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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